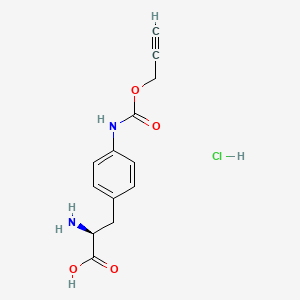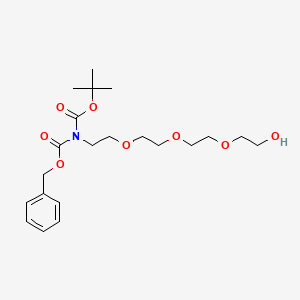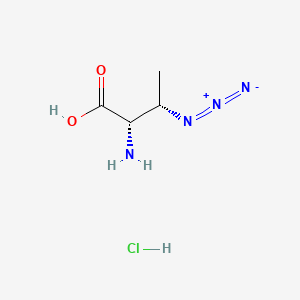
(2R,4R) H-Pro(4-N3) HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R) H-Pro(4-N3) HCl, also known as (2R,4R)-2-hydroxy-4-methylproline hydrochloride, is a synthetic amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process involving the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde and subsequent hydrolysis of the resulting Schiff base. This compound is of particular interest due to its ability to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, (2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes.
科学的研究の応用
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential therapeutic applications. This compound has been investigated for its ability to modulate various biochemical and physiological processes. For example, it has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
作用機序
(2R,4R) H-Pro(4-N3) HCl has been studied for its ability to modulate various biochemical and physiological processes. This compound is thought to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes. For example, this compound has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids. Additionally, this compound has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin and dopamine.
実験室実験の利点と制限
One of the advantages of using (2R,4R) H-Pro(4-N3) HCl in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is relatively expensive and may be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions that could be explored with (2R,4R) H-Pro(4-N3) HCl. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, research could be conducted to explore the potential of this compound to modulate the activity of various neurotransmitters. Furthermore, research could be conducted to explore the potential of this compound to modulate the activity of enzymes involved in the metabolism of drugs and lipids. Finally, research could be conducted to explore the potential of this compound to be used as a prodrug.
合成法
The synthesis of (2R,4R) H-Pro(4-N3) HCl involves the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde. This reaction is conducted in a basic solution of sodium hydroxide and yields a Schiff base. This Schiff base is then hydrolyzed with hydrochloric acid to yield (2R,4R) H-Pro(4-N3) HCl.
特性
IUPAC Name |
(2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R) H-Pro(4-N3) HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














